5-((1-methoxypropan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “5-((1-methoxypropan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a pyrimidine derivative . Pyrimidines are nitrogen-containing heterocyclic aromatic compounds that occur widely in nature and have attracted tremendous attention due to their wide usage in medicinal chemistry research .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves reactions between primary amines, nitroethene derivatives, and barbituric acid as an enolizable C–H-activated compound . This reaction shows attractive characteristics, such as substrate availability, good yields, existence of numerous hydrogen-bonding possibilities in product, and its mild conditions in ethanol media .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be analyzed using various spectroscopic techniques. For instance, ATR-FTIR can provide information about the stretching frequencies of different functional groups present in the molecule . NMR spectroscopy can provide detailed information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be complex and varied. For instance, it has been found that certain pyrimidine derivatives can undergo isomerization to form more stable compounds through tandem ring opening and ring closure reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be determined using various techniques. For instance, the yield and melting point of the compound can be determined experimentally . Spectroscopic techniques like ATR-FTIR and NMR can provide information about the functional groups present in the molecule and their interactions .Scientific Research Applications
Chemical Synthesis and Molecular Structure
- The study of novel synthetic routes and chemical transformations is a primary application. For instance, research has focused on synthesizing novel heterocyclic compounds derived from similar molecular structures, exploring their synthesis through reactions involving amino-thiouracil derivatives or through condensation reactions involving aldehydes, amines, and barbituric acids. These synthetic pathways are crucial for creating compounds with potential biological activities (A. Abu‐Hashem et al., 2020; J. N. Low et al., 2004).
Biological Activities and Pharmacological Applications
- The synthesis and exploration of biological activities represent another key application. Many studies involve synthesizing pyrimidine derivatives and evaluating their antimicrobial, anti-inflammatory, and antiviral activities. These activities suggest the potential for developing new therapeutic agents based on pyrimidine structures, highlighting the importance of structural modifications to enhance biological efficacy (W. El‐Sayed et al., 2009; S. Alwan et al., 2014).
Material Science and Optical Applications
- In material science, the synthesis of pyrimidine derivatives with specific functional groups has been explored for their potential in optical, nonlinear optical (NLO), and drug discovery applications. Such compounds exhibit promising NLO properties, making them candidates for NLO device fabrications, demonstrating the versatility of pyrimidine derivatives in both biological and material science applications (B. Mohan et al., 2020).
Future Directions
The future directions in the research of pyrimidine derivatives could involve the exploration and design of new heterocyclic compounds as biologically active agents with wide therapeutic implications . This could include the development of more effective pyrimidine-based drugs for fighting diseases .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCDK2 (Cyclin-Dependent Kinase 2) , a protein kinase involved in the regulation of the cell cycle .
Mode of Action
It’s likely that it interacts with its target, possibly cdk2, leading to inhibition of the kinase’s activity . This inhibition could result in the disruption of cell cycle progression, thereby exerting an anti-proliferative effect .
Biochemical Pathways
The compound’s interaction with its target could affect several biochemical pathways. For instance, inhibition of CDK2 can disrupt the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest and potentially induce apoptosis .
Result of Action
The compound’s action could lead to significant molecular and cellular effects. For instance, if it inhibits CDK2, it could cause cell cycle arrest and potentially induce apoptosis . This could result in the reduction of cell proliferation, particularly in cancer cells .
properties
IUPAC Name |
5-(1-methoxypropan-2-ylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-8(7-20-4)15-9-5-6-14-11-10(9)12(18)17(3)13(19)16(11)2/h5-6,8H,7H2,1-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSNXKIOMMCTRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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